molecular formula C11H8ClFN2O3 B3030127 Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 869297-83-6

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B3030127
CAS No.: 869297-83-6
M. Wt: 270.64
InChI Key: DNHFCULEKISSPX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chlorine, fluorine, and ethyl ester groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzoic acid derivatives.

    Cyclization: The 2-aminobenzoic acid derivative undergoes cyclization with appropriate reagents to form the quinazoline core.

    Substitution: Chlorine and fluorine atoms are introduced into the quinazoline ring through halogenation reactions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the quinazoline ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while reduction and oxidation reactions can produce alcohols and ketones, respectively.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application.

Comparison with Similar Compounds

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

    Ethyl 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Ethyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Lacks the chlorine atom, leading to different pharmacological properties.

    Ethyl 6-chloro-5-fluoro-4-oxoquinazoline-2-carboxylate: Lacks the dihydro moiety, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-chloro-5-fluoro-4-oxo-3H-quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c1-2-18-11(17)9-14-6-4-3-5(12)8(13)7(6)10(16)15-9/h3-4H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHFCULEKISSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=C(C=C2)Cl)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732597
Record name Ethyl 6-chloro-5-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869297-83-6
Record name Ethyl 6-chloro-5-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

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